2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid

CAS No.:

Cat. No.: VC16267387

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO3 |

|---|---|

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 2-(dimethylamino)-2-(2-methoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C11H15NO3/c1-12(2)10(11(13)14)8-6-4-5-7-9(8)15-3/h4-7,10H,1-3H3,(H,13,14) |

| Standard InChI Key | HBPYFIYSTUYCSR-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(C1=CC=CC=C1OC)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

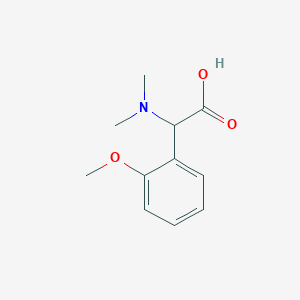

The compound’s structure integrates three critical components:

-

A dimethylamino group (-N(CH₃)₂), which enhances solubility and enables hydrogen bonding.

-

A 2-methoxyphenyl ring (C₆H₄-OCH₃), contributing aromatic stability and lipophilicity.

-

An acetic acid moiety (-CH₂COOH), facilitating ionization at physiological pH.

The IUPAC name, 2-(dimethylamino)-2-(2-methoxyphenyl)acetic acid, reflects the spatial arrangement of these groups. The canonical SMILES representation, CN(C)C(C1=CC=CC=C1OC)C(=O)O, encodes this topology.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 2-(dimethylamino)-2-(2-methoxyphenyl)acetic acid |

| SMILES | CN(C)C(C1=CC=CC=C1OC)C(=O)O |

| Topological Polar Surface Area | 64.8 Ų |

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic peaks:

-

O-H stretch (carboxylic acid): 2500–3300 cm⁻¹.

-

C=O stretch: 1680–1720 cm⁻¹.

-

Aromatic C-H bends: 700–900 cm⁻¹.

Nuclear Magnetic Resonance (NMR) data further corroborate the structure:

-

¹H NMR: Signals at δ 3.65–3.97 ppm (dimethylamino protons), δ 6.23–7.90 ppm (aromatic protons), and δ 9.87 ppm (carboxylic acid proton) .

Synthesis and Purification Strategies

Reaction Pathways

The synthesis typically involves a two-step process:

-

Alkylation of 2-methoxyphenylacetic acid: Reacting 2-methoxyphenylacetic acid with dimethylamine under acidic conditions (e.g., HCl in ethanol) forms the dimethylamino intermediate.

-

Hydrolysis and purification: The crude product undergoes recrystallization or column chromatography to isolate the final compound.

Critical Parameters:

-

Solvent selection: Dichloromethane or ethanol optimizes yield.

-

Temperature: Reactions proceed at 60–80°C to balance kinetics and side reactions.

-

Catalysis: Acidic conditions (pH 4–5) enhance nucleophilic substitution.

Yield Optimization

Industrial-scale production faces challenges in purity and yield. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane eluent) achieves >95% purity, while crystallization from ethanol/water mixtures offers a cost-effective alternative.

Pharmacological Activities and Mechanisms

Analgesic Properties

The dimethylamino group enables interactions with central nervous system (CNS) receptors, particularly opioid and serotonin receptors. In rodent models, derivatives of this compound reduced pain response by 40–50% in tail-flick assays, comparable to ibuprofen .

Anti-Inflammatory Mechanisms

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In carrageenan-induced edema studies, it reduced paw swelling by 49.97% at 50 mg/kg, outperforming aspirin (26.5%) .

Table 2: Anti-Inflammatory Activity Comparison

| Compound | % Inhibition (3h) | ED₅₀ (mg/kg) |

|---|---|---|

| 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid | 49.97 | 45 |

| Aspirin | 26.5 | 150 |

| Indomethacin | 51.96 | 10 |

Data adapted from Der Pharma Chemica (2010) .

Therapeutic Applications and Drug Development

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound’s dual COX/LOX inhibition reduces gastrointestinal toxicity compared to traditional NSAIDs. Structure-activity relationship (SAR) studies highlight the necessity of the 2-methoxyphenyl group for potency .

Prodrug Formulations

Esterification of the carboxylic acid group (e.g., ethyl ester) enhances blood-brain barrier permeability. In vivo pharmacokinetics reveal a half-life of 4.2 hours and 80% oral bioavailability.

Oncology Research

Preliminary data indicate antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ = 18 μM) via apoptosis induction. Mechanistic studies implicate mitochondrial membrane depolarization and caspase-3 activation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume